molecular formula C9H13NO3 B14353915 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 90829-97-3

3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14353915
CAS No.: 90829-97-3
M. Wt: 183.20 g/mol
InChI Key: RHDLWUXXJGUJPN-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactam structures that exhibit a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to be scalable, cost-effective, and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

90829-97-3

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-acetyl-3-hydroxy-2-propyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C9H13NO3/c1-3-4-6-8(12)7(5(2)11)9(13)10-6/h6,12H,3-4H2,1-2H3,(H,10,13)

InChI Key

RHDLWUXXJGUJPN-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C(C(=O)N1)C(=O)C)O

Origin of Product

United States

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